molecular formula C48H88NO8P B1261688 [(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1261688
M. Wt: 838.2 g/mol
InChI Key: UAVRPIXHIHJERN-CBTSKTMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. The compound consists of a glycerol backbone, with one of its hydroxyl groups esterified with a saturated fatty acid (eicosanoic acid, 20:0) and the other with an unsaturated fatty acid (arachidonic acid, 20:4(5Z,8Z,11Z,14Z)).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts or enzymatic methods. The reaction conditions often include the use of solvents such as chloroform or methanol, and the reaction is typically conducted at elevated temperatures to facilitate esterification.

Industrial Production Methods

Industrial production of phosphatidylcholines, including this compound, often involves the extraction of lecithin from natural sources such as egg yolk or soybeans. The extracted lecithin is then subjected to fractionation and purification processes to isolate the desired phosphatidylcholine species.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The unsaturated fatty acid (arachidonic acid) can be oxidized to form hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.

    Substitution: The phosphorylcholine moiety can participate in substitution reactions, where the choline group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.

    Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.

    Substitution: Reagents such as alkylating agents can be used to introduce new functional groups into the phosphorylcholine moiety.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids and glycerophosphocholine.

    Substitution: Modified phosphatidylcholines with different functional groups.

Scientific Research Applications

[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications, including:

    Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.

    Medicine: Studied for its potential therapeutic effects in conditions such as inflammation and cardiovascular diseases.

    Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of [(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The arachidonic acid moiety can be released by phospholipase A2 and subsequently converted into eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. The phosphorylcholine headgroup interacts with proteins and other molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    PC(204(5Z,8Z,11Z,14Z)/180): Another phosphatidylcholine with a similar structure but different fatty acid composition.

    PC(204(5Z,8Z,11Z,14Z)/140): Contains a shorter saturated fatty acid compared to [(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate.

    PC(201(11Z)/204(5Z,8Z,11Z,14Z)): Contains a monounsaturated fatty acid instead of a saturated one.

Uniqueness

This compound is unique due to its specific combination of a saturated and an unsaturated fatty acid, which influences its physical and chemical properties. The presence of arachidonic acid makes it particularly important in the study of lipid signaling and inflammation.

Properties

Molecular Formula

C48H88NO8P

Molecular Weight

838.2 g/mol

IUPAC Name

[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,27,29,33,35,46H,6-14,16,18-20,22,24-26,28,30-32,34,36-45H2,1-5H3/b17-15-,23-21-,29-27-,35-33-/t46-/m1/s1

InChI Key

UAVRPIXHIHJERN-CBTSKTMBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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